![molecular formula C21H20N4O2 B14975412 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14975412.png)
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of an oxadiazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, have similar biological activities.
Uniqueness
What sets 2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is the combination of both the oxadiazole and indole rings in a single molecule, providing a unique set of chemical and biological properties .
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-7-9-16(10-8-14)12-22-20(26)13-25-18-6-4-3-5-17(18)11-19(25)21-24-23-15(2)27-21/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
NUSJXPFFLIONIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Origin of Product |
United States |
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